molecular formula C14H21NO2 B5812636 N-CYCLOPENTYL-N-(3,5-DIMETHOXYBENZYL)AMINE

N-CYCLOPENTYL-N-(3,5-DIMETHOXYBENZYL)AMINE

Cat. No.: B5812636
M. Wt: 235.32 g/mol
InChI Key: IUALUIYHEPHNTC-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-N-(3,5-DIMETHOXYBENZYL)AMINE is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a cyclopentyl group and two methoxy groups attached to the benzylamine structure

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-16-13-7-11(8-14(9-13)17-2)10-15-12-5-3-4-6-12/h7-9,12,15H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUALUIYHEPHNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNC2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-N-(3,5-DIMETHOXYBENZYL)AMINE typically involves the reduction of 3,5-dimethoxybenzaldoxime using lithium aluminum hydride (LiAlH4). This reduction process yields 3,5-dimethoxybenzylamine, which can then be further reacted with cyclopentylamine to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include controlling temperature, pressure, and the use of appropriate solvents and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-N-(3,5-DIMETHOXYBENZYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like halides, cyanides, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-CYCLOPENTYL-N-(3,5-DIMETHOXYBENZYL)AMINE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-N-(3,5-DIMETHOXYBENZYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its action can include binding to active sites, altering enzyme activity, or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzylamine: A precursor in the synthesis of N-CYCLOPENTYL-N-(3,5-DIMETHOXYBENZYL)AMINE.

    Cyclopentylamine: Another precursor used in the synthesis process.

    4-Methoxybenzylamine: A structurally similar compound with one methoxy group.

Uniqueness

This compound is unique due to the presence of both cyclopentyl and 3,5-dimethoxybenzyl groups, which confer specific chemical and biological properties

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